Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate
Description
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-fluorobenzamido substituent at the 2-position and an ethyl ester group at the 3-position of the thiophene ring.
Properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-7-8-20-13(11)16-12(17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBRKTVMLBLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate typically involves the condensation of 4-fluorobenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol . The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The final esterification step is usually carried out under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzene ring can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with substitutions at the 2- and 3-positions are widely explored for their biological and physicochemical properties. Below is a detailed comparison of Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations
Phenolic or methoxy groups (as in Compound H) significantly enhance antioxidant activity due to radical scavenging capabilities , whereas the target compound lacks such moieties.
Structural Modifications and Physicochemical Properties :
- Fused ring systems (e.g., tetrahydrobenzo[b]thiophene in ) increase rigidity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Halogen substituents (F vs. Cl) influence metabolic stability and solubility. Fluorine’s electronegativity enhances binding affinity, while chlorine’s larger size may improve steric interactions .
Synthetic Accessibility: Derivatives like Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) serve as common intermediates, enabling modular synthesis of complex analogs . Multicomponent reactions (e.g., Petasis reaction) are efficient for introducing diverse substituents in a single step .
Safety and Toxicity: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) is reported as non-genotoxic , suggesting that structural derivatives with careful substituent selection may retain safety profiles.
Biological Activity
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article summarizes the existing research findings related to its biological activity, including antitumor effects, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiophenes, which are known for their diverse biological activities. The presence of the fluorobenzamide group is significant as it can influence the compound's interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Key Findings
- IC50 Values : The compound showed an IC50 range from 23.2 to 49.9 μM , indicating significant cytotoxicity in specific cancer cells such as MCF-7 (breast cancer) and others. This was comparable to established chemotherapeutic agents .
- Mechanism of Action : Flow cytometry analysis indicated that treatment with the compound resulted in G2/M phase cell cycle arrest, suggesting that it induces apoptosis through interference with cell cycle progression .
- Case Studies : In animal models, administration of this compound led to a marked reduction in tumor size, alongside improvements in hematological parameters affected by chemotherapy .
Antibacterial Activity
The antibacterial properties of this compound have also been explored.
In Vitro Evaluation
- Microbial Strains Tested : The compound was evaluated against common pathogens such as E. coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 0.54 to 19.92 μM , indicating moderate to good antibacterial activity against these strains. Notably, some derivatives showed enhanced activity compared to traditional antibiotics like ciprofloxacin .
Comparative Analysis of Biological Activity
| Activity Type | IC50 (μM) | MIC (μM) | Notes |
|---|---|---|---|
| Antitumor | 23.2 - 49.9 | N/A | Effective against MCF-7 cells |
| Antibacterial | N/A | 0.54 - 19.92 | Effective against multiple pathogens |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate, and what key reaction conditions should be considered?
The synthesis typically involves two primary steps: (1) preparation of the ethyl 2-aminothiophene-3-carboxylate scaffold via the Gewald reaction, and (2) acylation with 4-fluorobenzoyl chloride.
- Gewald Reaction : Condensation of a ketone (e.g., ethyl cyanoacetate) with elemental sulfur and an amine under basic conditions (e.g., morpholine) generates the 2-aminothiophene core. For example, ethyl cyanoacetate reacts with 4-nitrophenylacetone and sulfur to form ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate .
- Acylation : The amino group is acylated using 4-fluorobenzoyl chloride in anhydrous toluene or THF under reflux (e.g., 3 hours at 112°C). Stoichiometric control (1:1.5 molar ratio of amine to acylating agent) minimizes side products .
Q. Key Considerations :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the thiophene proton resonates at δ ~6.6–7.8 ppm, while the 4-fluorobenzamido group shows aromatic protons at δ ~7.2–8.0 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves structural ambiguities, such as torsional angles between the thiophene ring and benzamido group. High-resolution data (d-spacing < 0.8 Å) ensures accurate refinement .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~322.3 g/mol).
Q. What are the primary hazards associated with handling this compound, and what precautions are necessary?
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Precautions :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation.
- Store at 2–8°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize the acylation step in the synthesis to improve yield and purity?
- Solvent Selection : Anhydrous toluene or DMF enhances reactivity compared to polar aprotic solvents.
- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by activating the acyl chloride .
- Temperature Control : Reflux at 110–120°C for 3–4 hours maximizes conversion while minimizing decomposition.
- Workup Strategy : Quench unreacted acyl chloride with ice-water, followed by extraction with dichloromethane and drying over Na₂SO₄ .
Q. What strategies resolve contradictions in reported crystallographic data for similar thiophene derivatives?
- Data Reinterpretation : Use dual-space refinement (SHELXD) to address disorder in the thiophene ring or fluorobenzamido group .
- Validation Tools : Check for twinning (R-factor > 5%) using PLATON or Olex2.
- Comparative Analysis : Cross-reference with analogous structures (e.g., chloro- or nitro-substituted derivatives) to identify substituent effects on bond lengths .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density on the thiophene ring. The C-5 position is most electrophilic due to conjugation with the carboxylate .
- MD Simulations : Predict solvation effects in polar solvents (e.g., DMSO) to guide reaction solvent selection.
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
Q. What are the storage and stability considerations for this compound under laboratory conditions?
- Stability : Degrades upon prolonged exposure to light or humidity.
- Storage : Seal in amber vials under nitrogen atmosphere at –20°C for long-term stability .
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and peroxides (risk of oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
